molecular formula C19H26N2O3 B2863219 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2223845-10-9

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

カタログ番号 B2863219
CAS番号: 2223845-10-9
分子量: 330.428
InChIキー: HITMSKMGDIJNIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one, commonly known as HDM-2 inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. The drug has been found to be effective in inhibiting the activity of the human mouse double minute 2 (HDM-2) protein, which is known to play a crucial role in the development and progression of various types of cancer.

作用機序

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor works by binding to the 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the activity of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one, the drug allows p53 to accumulate in the cells, leading to the activation of apoptotic pathways and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical effects of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor include the inhibition of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one activity, the accumulation of p53, and the induction of apoptosis in cancer cells. The physiological effects of the drug include the inhibition of tumor growth, the enhancement of chemotherapy and radiotherapy efficacy, and the potential for combination therapy.

実験室実験の利点と制限

The main advantage of using 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor in lab experiments is its specificity for 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one protein, which allows for targeted inhibition of cancer cell growth. However, the drug has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

将来の方向性

There are several future directions for research on 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor. One area of focus is the development of more potent and stable analogs of the drug, which can improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor, which can help in patient selection for clinical trials. Additionally, the drug's potential for combination therapy with other cancer drugs is an area of interest for future research.

合成法

The synthesis of 4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor involves a series of chemical reactions, starting with the condensation of 2-hydroxy-3,4-dimethylbenzoyl chloride with piperidine in the presence of a base. This is followed by the addition of 3,3-dimethylazetidine-2-one to the reaction mixture, which results in the formation of the final product.

科学的研究の応用

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one inhibitor has been extensively studied for its potential use in cancer treatment. The drug has been found to be effective in inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

4-[1-(2-hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-11-5-6-14(15(22)12(11)2)17(23)21-9-7-13(8-10-21)16-19(3,4)18(24)20-16/h5-6,13,16,22H,7-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMSKMGDIJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C3C(C(=O)N3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。